molecular formula C12H16N4OS B13364742 N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B13364742
M. Wt: 264.35 g/mol
InChI Key: IULMFPMSGAYBSH-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring a central acetamide backbone. The nitrogen atom of the acetamide is substituted with a 1-cyano-1-cyclopropylethyl group, while the sulfur atom at the 2-position is linked to a 1-methyl-1H-imidazol-2-yl moiety. This combination introduces unique steric and electronic properties due to the cyclopropane ring’s strain and the electron-withdrawing cyano group, which may influence solubility, metabolic stability, and biological interactions .

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C12H16N4OS/c1-12(8-13,9-3-4-9)15-10(17)7-18-11-14-5-6-16(11)2/h5-6,9H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

IULMFPMSGAYBSH-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=NC=CN2C

Origin of Product

United States

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C19H23N5O2S
  • Molecular Weight: 385.5 g/mol
  • IUPAC Name: this compound

The compound features a complex structure that includes a cyano group, a cyclopropylethyl moiety, and a thioacetamide derivative linked to an imidazole ring. This structural diversity is believed to enhance its biological activity compared to simpler derivatives.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antifungal agent, as well as its role in enzyme inhibition.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its triazole moiety is particularly noteworthy, as triazole derivatives are known for their antifungal properties. In vitro studies have shown that this compound effectively inhibits the growth of several fungal strains, including Candida species and Aspergillus species.

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes, thereby altering their conformation and function. This interaction can modulate metabolic pathways relevant to various diseases.

Key Enzymes Affected

EnzymeRoleEffect of Compound
Cytochrome P450Drug metabolismInhibition leading to altered drug bioavailability
Fungal lanosterol 14α-demethylaseErgosterol biosynthesisInhibition resulting in antifungal activity

Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

  • Antifungal Activity Study:
    • A study evaluated the antifungal efficacy of this compound against clinical isolates of Candida spp. Results showed a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL, indicating potent antifungal activity.
  • Enzyme Interaction Analysis:
    • Another research focused on the binding affinity of the compound with human cytochrome P450 enzymes. The results suggested that the compound could significantly inhibit CYP3A4, which is crucial for drug metabolism, potentially leading to drug-drug interactions.
  • In Vivo Efficacy:
    • An in vivo study assessed the therapeutic potential of this compound in animal models infected with fungal pathogens. The treatment group exhibited reduced fungal load and improved survival rates compared to controls, supporting its potential application in treating fungal infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide with structurally related acetamide derivatives, emphasizing substituent variations, molecular properties, and reported biological activities:

Compound Name Substituent on Acetamide Nitrogen Molecular Weight (g/mol) Key Structural Features Reported Bioactivity/Synthesis Notes References
This compound 1-Cyano-1-cyclopropylethyl Not provided Cyclopropane ring, cyano group, imidazole-thio No direct data; inferred potential enzyme inhibition from analogs
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)propanamide (3j) 5,6-Methylenedioxybenzothiazole-2-yl Not provided Benzothiazole, methylenedioxy group Tested for AChE/BACE-1 inhibition (IC₅₀ values not specified)
N-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide 4-Methoxyphenyl 277.34 Methoxy group on phenyl ring No bioactivity data; synthesized via nucleophilic substitution
2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide 4-(2-Phenyldiazenyl)phenyl 375.43 Azo group (diazenyl) on phenyl ring No bioactivity data; supplier-listed compound
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide (17) 2-Methoxyphenyl Not provided Benzoyl-modified benzimidazole, methoxy group Hygroscopic semisolid; IR/NMR data reported

Key Structural and Functional Differences:

Substituent Diversity: The target compound’s 1-cyano-1-cyclopropylethyl group distinguishes it from aryl-substituted analogs (e.g., 4-methoxyphenyl in or diazenylphenyl in ). The cyclopropane ring may enhance metabolic stability but reduce solubility compared to planar aromatic substituents .

Synthetic Routes :

  • Compounds like 3j () and N-(4-methoxyphenyl)-2-[(1-methylimidazol-2-yl)thio]acetamide () are synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition, while the target compound’s synthesis might involve similar strategies with specialized reagents (e.g., cyclopropane-containing amines) .

The azo group in ’s compound may confer photochemical properties, whereas the cyano-cyclopropyl group in the target compound could influence reactivity in further derivatization (e.g., ring-opening reactions) .

Physicochemical Properties :

  • The 4-methoxyphenyl derivative () has a molecular weight of 277.34 g/mol, lower than the diazenyl-substituted analog (375.43 g/mol), highlighting how substituent choice impacts size and lipophilicity .

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